molecular formula C16H14N4OS2 B2989838 1,5-dimethyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1013771-46-4

1,5-dimethyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No. B2989838
CAS RN: 1013771-46-4
M. Wt: 342.44
InChI Key: XANGLMJKANLDHH-UHFFFAOYSA-N
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Description

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen . They are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

Thiazoles can be synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .


Chemical Reactions Analysis

The aromaticity of thiazole is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Synthesis and Structural Analysis

  • Novel Synthesis Approaches : Research has explored innovative synthesis methods for pyrazole derivatives, offering insights into chemical reactions and mechanisms such as ANRORC rearrangement and N-formylation, which are crucial for developing new compounds with potential applications in material science and pharmaceuticals (Ledenyova et al., 2018).
  • Crystal Structure Determination : Studies have also focused on the crystal structure and molecular analysis of pyrazole derivatives, providing essential data for understanding the physical and chemical properties of these compounds, which can be pivotal in drug design and materials science (Prabhuswamy et al., 2016).

Biological and Pharmacological Applications

  • Antibacterial Agents : Derivatives of pyrazole have been synthesized and evaluated for their antibacterial activity, highlighting the potential of these compounds in developing new antibiotics and addressing antibiotic resistance challenges (Palkar et al., 2017).
  • Anti-inflammatory Activity : The synthesis of pyrazolothiazoles has been associated with promising anti-inflammatory activities, suggesting their potential use in treating inflammatory conditions (Yuvaraj et al., 2014).

Material Science Applications

  • Cycloadditions and MO Theory : Research into the cycloadditions to pyrrolo[1,2-c]thiazoles and pyrazolo[1,5-c]thiazoles has provided insights into their reactivity and potential applications in material science, supported by Frontier MO theory (Sutcliffe et al., 2000).

Mechanism of Action

Target of Action

It’s known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with various biological targets, leading to a range of effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability.

Result of Action

The compound has been associated with significant antitumor activities against A549 (human alveolar adenocarcinoma cell) and H460 (human lung cancer) cell lines . The most potent compound was found to be more active than gefitinib against these cell lines .

Action Environment

The solubility properties of thiazole derivatives suggest that they may be influenced by the chemical environment .

properties

IUPAC Name

1,5-dimethyl-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS2/c1-9-7-11(19-20(9)2)15(21)18-16-17-14-10-5-3-4-6-12(10)22-8-13(14)23-16/h3-7H,8H2,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANGLMJKANLDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=NC3=C(S2)CSC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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